D-fructosa-1,6-bisfosfato

Descripción general

Descripción

Synthesis Analysis

FBP is primarily synthesized through the phosphorylation of fructose 6-phosphate by phosphofructokinase-1 (PFK-1) in a key regulatory step of glycolysis. This reaction is highly regulated by various factors, including the levels of ATP and AMP, indicating the compound’s pivotal role in energy metabolism.

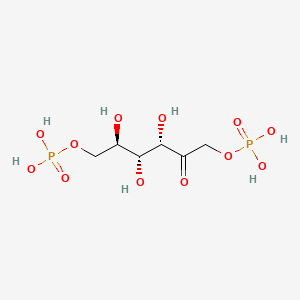

Molecular Structure Analysis

The molecular structure of FBP includes a fructofuranose ring with phosphate groups at the 1 and 6 carbon positions. It exists in equilibrium between the α-D-fructofuranose 1,6-bisphosphate and β-D-fructofuranose 1,6-bisphosphate forms, with the β form being predominant in aqueous solution (Wurster & Hess, 1976). These anomeric forms are interconvertible via the open chain tautomer, showing the dynamic nature of its structure in biological systems.

Aplicaciones Científicas De Investigación

Bioquímica: Regulación Alostérica de Enzimas

D-fructosa-1,6-bisfosfato: actúa como un activador alostérico para varias enzimas clave en la glucólisis. Por ejemplo, aumenta la actividad de la piruvato quinasa y la L-(+)-lactato deshidrogenasa dependiente de NAD± . Esta activación es crucial para regular la velocidad de la glucólisis, asegurando una producción eficiente de energía dentro de las células.

Investigación Médica: Protección de Órganos Durante la Hipoxia

En la investigación médica, se ha informado que This compound ofrece protección a los órganos susceptibles durante las condiciones hipóxicas o isquémicas . Su papel en el mantenimiento de los niveles de ATP en condiciones de bajo oxígeno lo convierte en un posible agente terapéutico para afecciones como el accidente cerebrovascular o el ataque cardíaco.

Glicoproteómica: Enriquecimiento de Glicopéptidos N-enlazados

Una nueva aplicación en proteómica implica el uso de materiales funcionalizados con This compound para el enriquecimiento de glicopéptidos N-enlazados . Esto es particularmente útil para la proteómica basada en espectrometría de masas, donde la extracción selectiva de glicopéptidos es esencial para estudiar los patrones de glicosilación de proteínas.

Enzimología: Sustrato para la Caracterización de Enzimas

This compound: sirve como sustrato para identificar y caracterizar enzimas como la fructosa-1,6-bisfosfato aldolasa y la fructosa-1,6-bisfosfatasa . Estas enzimas desempeñan funciones significativas en la vía glucolítica y la gluconeogénesis, respectivamente.

Biología Molecular: Estudios de Glucólisis

En biología molecular, este compuesto se utiliza para estudiar la glucólisis, ya que es un intermedio clave en la vía metabólica. Está involucrado en los experimentos de fosforilación que dilucidan la transferencia de grupos fosfato durante el metabolismo del azúcar .

Química Analítica: Cromatografía de Interacción Hidrófila (HILIC)

This compound: se ha utilizado para crear materiales hidrófilos bifuncionales para HILIC, que es un método para separar compuestos según su hidrofilia . Esta aplicación es significativa para el análisis de muestras biológicas complejas, como el suero, donde se requiere la extracción selectiva de moléculas específicas.

Farmacología: Regulación de Nucleótidos de Adenina

En farmacología, This compound está relacionado con la regulación de los nucleótidos de adenina. Influye en la actividad de las 6-fosfofructoquinasas (Pfks), que catalizan uno de los pasos limitantes de la velocidad de la glucólisis . Esta regulación es vital para controlar el flujo de glucosa a través de la vía metabólica.

Mecanismo De Acción

Target of Action

D-Fructofuranose 1,6-bisphosphate, also known as D-Fructose-1,6-diphosphate, primarily targets Pyruvate kinase PKLR in humans and Glycerol kinase in Escherichia coli .

Mode of Action

It is known to be involved in the regulation of several enzymes in glucose metabolism .

Biochemical Pathways

D-Fructofuranose 1,6-bisphosphate is a common metabolic sugar and a key intermediate in the glycolytic pathway . It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It also modulates the activity of phosphofructokinase-1 (PFK-1) , the rate-limiting step in glycolysis .

Pharmacokinetics

It is known that the compound is a metabolite produced by all living cells , suggesting that it is readily metabolized and utilized within the body.

Result of Action

The action of D-Fructofuranose 1,6-bisphosphate results in the production of ATP from anaerobic glycolysis . It also plays a role in the regulation of glucose metabolism, which can have wide-ranging effects on cellular energy production and utilization .

Action Environment

The action of D-Fructofuranose 1,6-bisphosphate is influenced by the cellular environment, particularly the availability of other metabolites and enzymes involved in the glycolytic pathway . .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3S,4S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGYGVWRKECFJ-VRPWFDPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

488-69-7 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

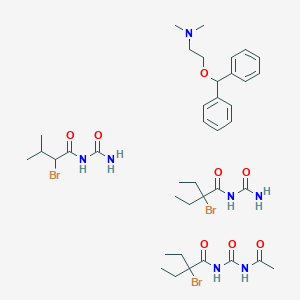

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

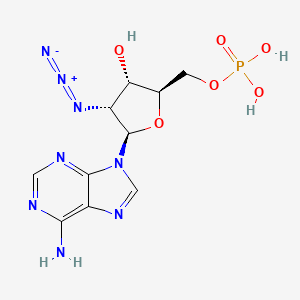

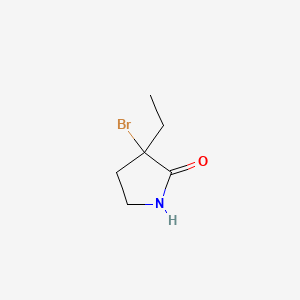

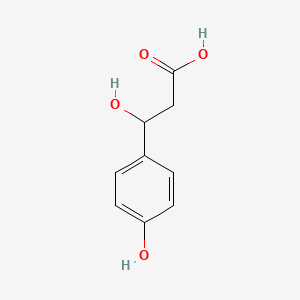

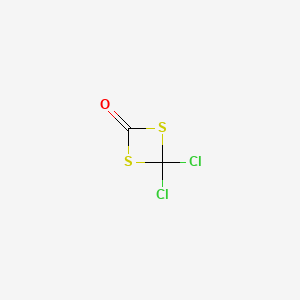

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of D-fructose-1,6-diphosphate?

A1: D-fructose-1,6-diphosphate has a molecular formula of C6H14O12P2 and a molecular weight of 340.12 g/mol.

Q2: In what forms does D-fructose-1,6-diphosphate exist in aqueous solution?

A2: In aqueous solution, D-fructose-1,6-diphosphate exists as an equilibrium mixture of approximately 20% α-D-fructofuranose 1,6-bisphosphate, 80% β-D-fructofuranose 1,6-bisphosphate, and less than 1.5% of the open chain form. These anomeric forms interconvert spontaneously via the open chain tautomer. []

Q3: What is the stability of D-fructose-1,6-diphosphate in parenteral nutrition solutions?

A3: D-fructose-1,6-diphosphate exhibits good compatibility with components commonly used in parenteral nutrition solutions, such as calcium chloride. Compared to inorganic phosphates, its dicalcium salt precipitation is kinetically delayed and minimally affected by amino acid concentration, making it a safer choice for the simultaneous administration of high calcium and phosphate doses. []

Q4: What is the primary metabolic role of D-fructose-1,6-diphosphate?

A4: D-fructose-1,6-diphosphate is a key intermediate in glycolysis, the metabolic pathway that breaks down glucose to generate energy.

Q5: Which enzymes interact with D-fructose-1,6-diphosphate during glycolysis?

A5: D-fructose-1,6-diphosphate is the product of the enzyme D-fructose-6-phosphate kinase and the substrate for the enzyme aldolase in the glycolytic pathway. []

Q6: How does D-fructose-1,6-diphosphate regulate pyruvate kinase activity?

A6: D-fructose-1,6-diphosphate acts as an allosteric activator of pyruvate kinase, a crucial enzyme in glycolysis. This activation enhances the enzyme's affinity for its substrate, phosphoenolpyruvate, thereby increasing the rate of pyruvate production. [, ]

Q7: Can the inhibitory effect of apigenin on pyruvate kinase M2 be reversed by D-fructose-1,6-diphosphate?

A7: Interestingly, apigenin, a known anticancer agent, inhibits the tumor-specific pyruvate kinase M2. This inhibition is not reversed by D-fructose-1,6-diphosphate, suggesting that apigenin might act as a novel allosteric inhibitor of this enzyme. []

Q8: How does D-fructose-1,6-diphosphate influence the activity of fructose 1,6-diphosphatase?

A8: D-fructose-1,6-diphosphate competitively inhibits fructose 1,6-diphosphatase, an enzyme involved in gluconeogenesis (the synthesis of glucose). This inhibition helps regulate the balance between glycolysis and gluconeogenesis. []

Q9: How do phospholipids interact with fructose 1,6-diphosphatase, and how does this relate to D-fructose-1,6-diphosphate?

A9: Purification of fructose 1,6-diphosphatase often leads to activity loss at neutral pH. This is partly attributed to the removal of phospholipids, some of which act as activators. This suggests that maintaining a specific phospholipid environment might be important for optimal enzyme activity, potentially influencing its interaction with D-fructose-1,6-diphosphate. []

Q10: What are the potential applications of D-fructose-1,6-diphosphate in treating metabolic coma?

A10: Research suggests that D-fructose-1,6-diphosphate might be beneficial in the treatment of metabolic coma due to its potential to enhance cellular energy metabolism. This is particularly relevant in cases where restoring energy balance is crucial for neurological recovery. [, ]

Q11: How effective is D-fructose-1,6-diphosphate in correcting hypophosphatemia in patients undergoing surgery?

A11: Studies show that intravenous administration of D-fructose-1,6-diphosphate is effective in correcting hypophosphatemia (low blood phosphate levels), a common complication following surgery. [, ]

Q12: What are the potential benefits of D-fructose-1,6-diphosphate in treating patients with polytrauma and massive blood loss?

A12: In cases of polytrauma with significant blood loss, maintaining adequate oxygen transport is critical. D-fructose-1,6-diphosphate has been investigated for its potential to improve erythrocyte (red blood cell) function and enhance oxygen delivery to tissues, showing promise as a supportive treatment option. [, , ]

Q13: How does D-fructose-1,6-diphosphate compare to ceruloplasmin in treating thoracic trauma with polytrauma?

A13: Both D-fructose-1,6-diphosphate and ceruloplasmin have been investigated as potential adjunctive therapies for thoracic trauma in the context of polytrauma. While both substances target different aspects of the condition, ceruloplasmin, with its antioxidant properties, has demonstrated a more pronounced positive impact on respiratory function recovery, as evidenced by spirometry measurements on day 30 post-trauma. [, ]

Q14: What is the potential role of D-fructose-1,6-diphosphate in managing elderly patients with urgent surgical conditions?

A14: Elderly patients often present with underlying metabolic disorders and age-related muscle loss (sarcopenia). D-fructose-1,6-diphosphate, alongside levocarnitine, is being investigated for its potential to support energy metabolism and improve muscle function, potentially aiding in post-surgery recovery and reducing complications in this vulnerable population. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-N-(6-oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide](/img/structure/B1215557.png)

![N-[(4-Chlorophenyl)methyl]-N-ethyl-2-pyridinamine](/img/structure/B1215559.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)